molecular formula C21H24N2O2S B12183651 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(3-phenylpropyl)acetamide

2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(3-phenylpropyl)acetamide

Cat. No.: B12183651
M. Wt: 368.5 g/mol
InChI Key: OGTAHCZTIJKGIJ-UHFFFAOYSA-N
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Description

2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(3-phenylpropyl)acetamide is a complex organic compound that belongs to the class of benzazepines. Benzazepines are heterocyclic compounds that have shown significant biological activity and are used in various pharmaceutical applications. This compound, in particular, has a unique structure that combines a benzazepine ring with a sulfanyl group and a phenylpropyl acetamide moiety, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(3-phenylpropyl)acetamide typically involves multiple steps. One common method starts with the lithiation of o-benzylaniline in the presence of a base, followed by the reaction with cinnamic acid methyl ester. The intermediate product undergoes deprotection and subsequent cyclization to form the benzazepine ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures. The use of high-pressure reactors and continuous flow systems can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(3-phenylpropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the sulfanyl group or to hydrogenate the benzazepine ring.

    Substitution: The sulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could result in a fully hydrogenated benzazepine ring.

Scientific Research Applications

2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(3-phenylpropyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(3-phenylpropyl)acetamide involves its interaction with specific molecular targets and pathways. The benzazepine ring structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-benzazepines
  • 2-benzazepines
  • 3-benzazepines

Uniqueness

What sets 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(3-phenylpropyl)acetamide apart from other benzazepines is its unique combination of functional groups. The presence of the sulfanyl group and the phenylpropyl acetamide moiety provides distinct chemical properties and biological activities that are not observed in other benzazepine derivatives .

Properties

Molecular Formula

C21H24N2O2S

Molecular Weight

368.5 g/mol

IUPAC Name

2-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)sulfanyl]-N-(3-phenylpropyl)acetamide

InChI

InChI=1S/C21H24N2O2S/c24-20(22-14-6-9-16-7-2-1-3-8-16)15-26-19-13-12-17-10-4-5-11-18(17)23-21(19)25/h1-5,7-8,10-11,19H,6,9,12-15H2,(H,22,24)(H,23,25)

InChI Key

OGTAHCZTIJKGIJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2NC(=O)C1SCC(=O)NCCCC3=CC=CC=C3

Origin of Product

United States

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